Technical Monograph: 5-Ethyl-2-methylpyridine 1-oxide
Technical Monograph: 5-Ethyl-2-methylpyridine 1-oxide
Part 1: Executive Summary
5-Ethyl-2-methylpyridine 1-oxide (CAS 768-44-5) is a pivotal organonitrogen compound serving two distinct roles in pharmaceutical sciences: as a synthetic intermediate for functionalizing pyridine rings and as a metabolic reference standard in drug metabolism and pharmacokinetics (DMPK) studies.
Chemically, it is the N-oxide derivative of 5-ethyl-2-methylpyridine (MEP), a high-volume byproduct of acetaldehyde-ammonia condensation. The N-oxide moiety introduces a dipole that activates the pyridine ring toward both electrophilic and nucleophilic substitution at specific positions, enabling transformations (e.g., the Boekelheide rearrangement) that are impossible with the parent pyridine. In biological systems, it represents a classic Phase I oxidative metabolite mediated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4 families) or Flavin-containing Monooxygenases (FMOs).
This guide provides a rigorous technical breakdown of its synthesis, chemical behavior, and application in drug development workflows.
Part 2: Chemical Identity & Properties[1][2][3][4]
The following data consolidates experimental and predicted physicochemical constants essential for identification and handling.
| Property | Specification |
| Chemical Name | 5-Ethyl-2-methylpyridine 1-oxide |
| Synonyms | 5-Ethyl-2-methylpyridine N-oxide; 5-Ethyl-2-picoline N-oxide |
| CAS Number | 768-44-5 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| SMILES | CCC1=CN=C(C=C1)C=[N+]1[O-] |
| Appearance | Hygroscopic solid or viscous oil (purity dependent) |
| Solubility | Soluble in water, ethanol, DCM; sparingly soluble in hexane |
| Storage | 2–8°C, Hygroscopic (Store under Nitrogen/Argon) |
| Acidity (pKa) | ~0.79 (Conjugate acid) – N-oxides are weak bases |
Part 3: Synthesis & Manufacturing Protocols
High-purity synthesis of 5-Ethyl-2-methylpyridine 1-oxide is achieved via direct oxidation of the parent pyridine. Two protocols are presented: Method A for analytical standard preparation (high purity) and Method B for scale-up.
Method A: m-CPBA Oxidation (Lab Scale / High Purity)
Recommended for generating analytical standards for DMPK.
Reagents:
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meta-Chloroperoxybenzoic acid (m-CPBA), 77% max
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Dichloromethane (DCM), Anhydrous
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Sodium bicarbonate (sat. aq.)
Protocol:
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Dissolution: Dissolve 10 mmol of 5-ethyl-2-methylpyridine in 50 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C using an ice bath.
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Addition: Slowly add 1.1 equivalents (11 mmol) of m-CPBA portion-wise over 15 minutes. Causality: Slow addition prevents exotherms and minimizes over-oxidation side products.
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Reaction: Remove the ice bath and stir at room temperature (25°C) for 3–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[6] The N-oxide is significantly more polar than the starting material.
-
Quench & Workup:
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).
Method B: H₂O₂ / Acetic Acid Oxidation (Scale-Up)
Recommended for synthesis of intermediates (e.g., >10g scale).
Protocol:
-
Dissolve 5-ethyl-2-methylpyridine in Glacial Acetic Acid (5 mL per gram of substrate).
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Add 1.5 equivalents of 30% Hydrogen Peroxide (H₂O₂).
-
Heat to 70–80°C for 12 hours. Note: Acetic acid acts as a catalyst, forming peracetic acid in situ, which is the active oxidant.
-
Workup: Concentrate under reduced pressure to remove acetic acid. Neutralize the residue with Na₂CO₃ and extract into Chloroform/Isopropanol (3:1).
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the conversion of the parent pyridine to its N-oxide.
Part 4: Mechanistic Insight & Reactivity
Understanding the N-oxide functionality is crucial for predicting its behavior in both synthesis and metabolism.
The "Push-Pull" Mechanism
The N-oxide group is unique because it can act as both an electron donor and an electron withdrawer depending on the reagents used.
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Electrophilic Substitution: The oxygen atom donates electron density into the ring (via resonance), activating positions 2 and 4.
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Nucleophilic Substitution: The highly polarized N-O bond withdraws density inductively, making the ring susceptible to nucleophilic attack, particularly at the 2-position.
Key Reaction: Boekelheide Rearrangement If 5-Ethyl-2-methylpyridine 1-oxide is treated with acetic anhydride, it undergoes a rearrangement to form 2-(acetoxymethyl)-5-ethylpyridine . This is a standard method to functionalize the alpha-methyl group of alkylpyridines.
Figure 2: The Boekelheide Rearrangement pathway, utilizing the N-oxide to functionalize the methyl group.
Part 5: Applications in Drug Development
Metabolite Identification (DMPK)
In drug discovery, pyridine rings are common structural motifs. When these drugs are metabolized, N-oxidation is a primary clearance pathway.
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Role: 5-Ethyl-2-methylpyridine 1-oxide serves as an authentic standard to verify if the parent compound (a potential impurity or substructure of a drug) is being metabolized via this pathway.
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Detection: It typically elutes earlier than the parent pyridine in Reverse-Phase HPLC due to increased polarity and shows a characteristic mass shift of +16 Da (M+16) in LC-MS.
Synthetic Intermediate
It is used to synthesize derivatives for Structure-Activity Relationship (SAR) studies. For example, converting the methyl group to a hydroxymethyl or aldehyde group allows for further coupling reactions.
Part 6: Safety & Handling
Hazard Classification (GHS):
-
Signal Word: Warning
-
Hazard Statements:
Handling Protocols:
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Hygroscopicity: This compound avidly absorbs moisture from the air. It must be stored in a desiccator or under an inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood during synthesis to avoid inhalation of DCM or acetic acid vapors.
-
Incompatibility: Avoid contact with strong reducing agents (which revert it to the pyridine) and acid chlorides (which may cause vigorous decomposition or rearrangement).
References
-
Organic Syntheses. (1953). Pyridine, 1-oxide.[6][9] Org.[2][9] Synth. 33, 79. (General method for Pyridine N-oxidation). Retrieved from [Link]
-
ChemSrc. (2023). 5-Ethyl-2-methylpyridine 1-oxide CAS 768-44-5 Entry.[6] Retrieved from [Link]
Sources
- 1. 5-Ethyl-2-methylpyridine | CAS#:104-90-5 | Chemsrc [chemsrc.com]
- 2. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 768-44-5|5-Ethyl-2-methylpyridine 1-oxide|BLD Pharm [bldpharm.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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